3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene
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Overview
Description
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a bromoethoxyethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene typically involves the reaction of 1-methylcyclohex-1-ene with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate ether, which is then brominated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of ethers, amines, or thiols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-1-ethoxyethoxy)-1-propene
- 1-bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene
- 1-Bromo-2-(methoxymethoxy)ethane
Uniqueness
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene is unique due to its cyclohexene ring structure, which imparts distinct chemical and physical properties compared to linear or aromatic analogs. This uniqueness makes it valuable in specific applications where the cyclohexene ring’s conformational flexibility and reactivity are advantageous .
Properties
CAS No. |
106491-40-1 |
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Molecular Formula |
C11H19BrO2 |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
3-(2-bromo-1-ethoxyethoxy)-1-methylcyclohexene |
InChI |
InChI=1S/C11H19BrO2/c1-3-13-11(8-12)14-10-6-4-5-9(2)7-10/h7,10-11H,3-6,8H2,1-2H3 |
InChI Key |
CSXLTZNJTCXZEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CBr)OC1CCCC(=C1)C |
Origin of Product |
United States |
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